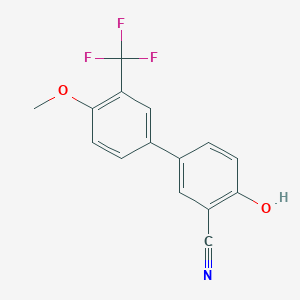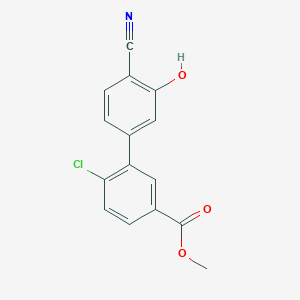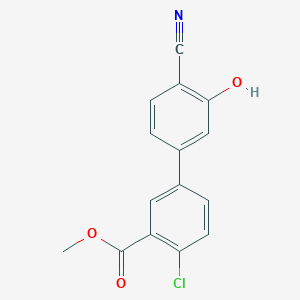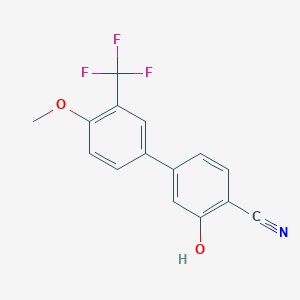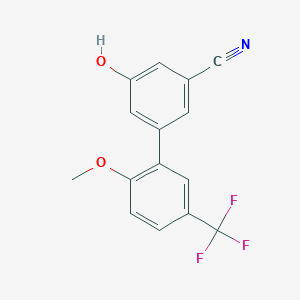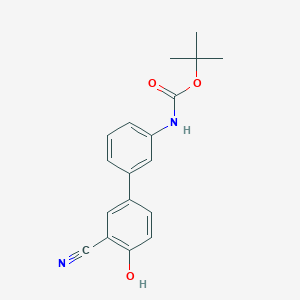
3-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (hereafter referred to as 3-CN-5-3-NDS) is a chemical compound that has a range of scientific and industrial applications. It is a white crystalline solid with a melting point of 93-94°C and a boiling point of 260°C. It is soluble in water, alcohol, and other organic solvents. 3-CN-5-3-NDS is widely used in synthetic organic chemistry, as a reagent for the synthesis of various compounds, and as a catalyst in the production of various polymers. It has also been used in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-CN-5-3-NDS is not fully understood, but it is believed to involve the formation of a covalent bond between the 3-cyano group and the 3-N,N-dimethylsulfamoylphenyl group. This bond is then further stabilized by hydrogen bonding, leading to the formation of a stable product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CN-5-3-NDS are not well understood. However, studies have shown that it can be used as a reagent in the synthesis of various compounds, including peptides, nucleotides, and other organic molecules. In addition, it has been used in the synthesis of various polymers, such as polystyrene, polypropylene, and polyethylene.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-CN-5-3-NDS in lab experiments include its low cost, its ease of use, and its high reactivity. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 3-CN-5-3-NDS is highly toxic and should be handled with care. In addition, it is important to ensure that the reaction is carried out in anhydrous conditions, as the presence of water can lead to the formation of unwanted by-products.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-CN-5-3-NDS. These include its use in the synthesis of novel pharmaceuticals, dyes, and other industrial chemicals. In addition, it could be used as a catalyst in the production of various polymers. It could also be used in the synthesis of peptides, nucleotides, and other organic molecules. Finally, further research could be conducted to better understand the biochemical and physiological effects of 3-CN-5-3-NDS.
Synthesemethoden
3-CN-5-3-NDS is synthesized via a reaction between 3-cyano-4-chlorophenol and 3-N,N-dimethylsulfamoylphenylmagnesium bromide. This reaction is typically carried out in anhydrous acetonitrile at a temperature of 0-5°C. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-CN-5-3-NDS has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including peptides, nucleotides, and other organic molecules. It has also been used in the synthesis of various polymers, such as polystyrene, polypropylene, and polyethylene. In addition, 3-CN-5-3-NDS has been used in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.
Eigenschaften
IUPAC Name |
3-(3-cyano-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)15-5-3-4-12(9-15)13-6-11(10-16)7-14(18)8-13/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPJECKBEFWBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

